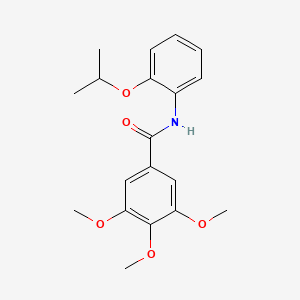

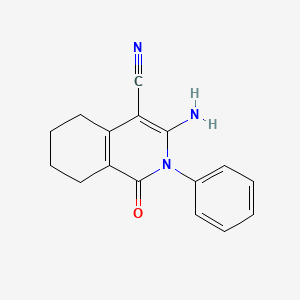

![molecular formula C23H25N3O2 B5543591 4-[(2,3-dimethyl-1H-indol-7-yl)carbonyl]-5-methyl-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5543591.png)

4-[(2,3-dimethyl-1H-indol-7-yl)carbonyl]-5-methyl-1-(4-methylphenyl)-2-piperazinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The chemical compound belongs to a category of compounds that are significant in the field of synthetic chemistry and pharmacology. Compounds with structures similar to "4-[(2,3-dimethyl-1H-indol-7-yl)carbonyl]-5-methyl-1-(4-methylphenyl)-2-piperazinone" are often explored for their diverse chemical reactions, physical properties, and potential biological activities.

Synthesis Analysis

The synthesis of compounds structurally similar to "4-[(2,3-dimethyl-1H-indol-7-yl)carbonyl]-5-methyl-1-(4-methylphenyl)-2-piperazinone" involves several steps, including the preparation of enaminones and the Biginelli reaction for dihydropyrimidinone derivatives containing piperazine/morpholine moieties. These compounds are synthesized through efficient methods yielding good outcomes (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).

Molecular Structure Analysis

Molecular structure characterization is crucial for understanding the chemical behavior of compounds. X-ray crystallography and NMR spectroscopy are commonly used techniques. For example, the three-dimensional structure of similar compounds has been confirmed through these methods, providing insights into their conformation and interaction potential (Herbert & Kelleher, 1994).

Chemical Reactions and Properties

The chemical reactions of compounds like "4-[(2,3-dimethyl-1H-indol-7-yl)carbonyl]-5-methyl-1-(4-methylphenyl)-2-piperazinone" involve electrochemical oxidation, Michael addition reactions, and the formation of highly conjugated derivatives. These reactions highlight the compound's reactivity and potential for creating diverse molecular architectures (Amani, Khazalpour, & Nematollahi, 2012).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are determined by the molecular configuration and intermolecular forces. Studies on similar compounds have elucidated these properties through crystallization techniques and physical characterization (Wang, Liu, & Yan, 2006).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and the potential for undergoing specific chemical transformations, are key to understanding and utilizing these compounds. Research on analogous compounds provides valuable insights into their reactivity patterns and chemical stability (Romero et al., 1994).

Wissenschaftliche Forschungsanwendungen

Anti-mycobacterial Activity

Piperazine and its analogues have been identified as key subunits in developing compounds with significant anti-mycobacterial activity, particularly against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. These findings suggest potential applications in designing and synthesizing new anti-mycobacterial agents that are safer, selective, and cost-effective (Girase et al., 2020).

Therapeutic Uses

Piperazine derivatives have been explored for their diverse therapeutic uses, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. The flexibility of the piperazine scaffold allows for the discovery of drug-like elements with potential applications across various diseases, indicating a broad spectrum of possible therapeutic applications (Rathi et al., 2016).

DNA Binding

The dye Hoechst 33258 and its analogues, which include a piperazine group, bind strongly to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. This property makes them useful in biological and medical research for chromosome and nuclear staining, and as starting points for drug design, especially in targeting DNA interactions (Issar & Kakkar, 2013).

Pharmacological Properties

Piperazine derivatives are explored for their anxiolytic-like, antidepressant, nootropic, and antinociceptive activities, as well as their antioxidant capacity in vitro. Such research underlines the potential of piperazine-based compounds in developing new medications for anxiety, depression, pain management, and cognitive disorders (Tittarelli et al., 2014).

Antineoplastic Agents

A series of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones have demonstrated cytotoxic properties, often more potent than contemporary anticancer drugs. This highlights the potential of piperazine derivatives in cancer treatment, with some molecules showing tumor-selective toxicity and the ability to act as modulators of multi-drug resistance (Hossain et al., 2020).

Eigenschaften

IUPAC Name |

4-(2,3-dimethyl-1H-indole-7-carbonyl)-5-methyl-1-(4-methylphenyl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O2/c1-14-8-10-18(11-9-14)26-12-15(2)25(13-21(26)27)23(28)20-7-5-6-19-16(3)17(4)24-22(19)20/h5-11,15,24H,12-13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTIVZDQDHXIUAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(=O)CN1C(=O)C2=CC=CC3=C2NC(=C3C)C)C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2,3-dimethyl-1H-indol-7-yl)carbonyl]-5-methyl-1-(4-methylphenyl)-2-piperazinone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

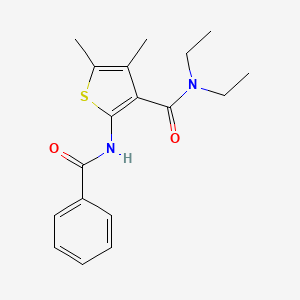

![(1S*,5R*)-3-(propylsulfonyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5543534.png)

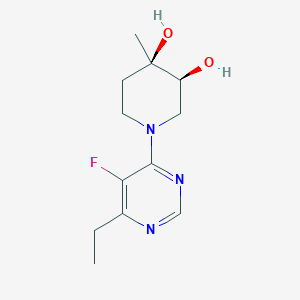

![N-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5543544.png)

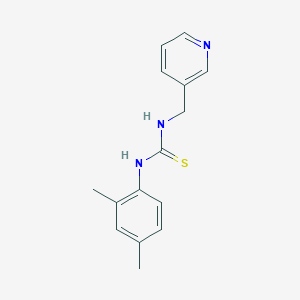

![methyl {[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}acetate](/img/structure/B5543560.png)

![5-cyclohexyl-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5543567.png)

![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5543581.png)

![2-ethyl-8-[3-(6-oxo-1,6-dihydro-3-pyridazinyl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5543584.png)

![8-(1-benzofuran-5-ylmethyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5543599.png)

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(2-thienylcarbonyl)piperidine](/img/structure/B5543601.png)

![methyl N-{[2-(4-chlorobenzyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]carbonyl}glycinate](/img/structure/B5543609.png)